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Compound of Interest

3-(4-Fluorophenyl)isoxazol-5-
Compound Name:
amine

Cat. No.: B1270891

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of
3-(4-Fluorophenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal
chemistry and drug development. Isoxazole derivatives are known for their diverse biological
activities, making their unambiguous structural elucidation crucial.[1][2] This document outlines
detailed protocols for the acquisition and interpretation of data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind
experimental choices is explained to provide researchers with a robust framework for their own
investigations. While specific experimental data for this exact compound is not widely
published, this guide presents expected spectral characteristics based on the analysis of
closely related isoxazole derivatives and fundamental spectroscopic principles.

Introduction

3-(4-Fluorophenyl)isoxazol-5-amine (Figure 1) belongs to the isoxazole class of heterocyclic
compounds, which are integral scaffolds in a variety of pharmacologically active molecules.[2]
[3] The presence of the fluorophenyl group and the amine substituent on the isoxazole ring
suggests potential applications in kinase inhibition, anti-inflammatory, and antimicrobial drug
discovery programs. Accurate spectroscopic analysis is the cornerstone of chemical research,
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ensuring the identity, purity, and structural integrity of synthesized compounds. This guide
provides the necessary protocols and expected data to confidently characterize 3-(4-
Fluorophenyl)isoxazol-5-amine.

Compound Details:

Property Value Source

3-(4-Fluorophenyl)isoxazol-5-

IUPAC Name _
amine
5-Amino-3-(4-
Synonyms _ [4]
fluorophenyl)isoxazole
CAS Number 925005-35-2 [4]
Molecular Formula CoH7FN20 [4115]
Molecular Weight 178.16 g/mol [4][5]
Melting Point 127-132 °C [4]

Figure 1: Chemical Structure of 3-(4-Fluorophenyl)isoxazol-5-amine

Caption: Structure of 3-(4-Fluorophenyl)isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-(4-Fluorophenyl)isoxazol-5-amine, *H and 3C NMR will provide
definitive structural information.

'H NMR Spectroscopy Protocol

Rationale: This protocol is designed to obtain a high-resolution spectrum that allows for the
clear identification of all proton signals and their coupling patterns. Deuterated dimethyl
sulfoxide (DMSO-ds) is chosen as the solvent due to its excellent solubilizing power for polar
compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is
the universally accepted internal standard for chemical shift referencing.
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Caption: *H NMR Spectroscopy Workflow.

Expected *H NMR Data (400 MHz, DMSO-ds):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.90-7.80 dd (J=8.8,5.2 Hz) 2H H-2', H-6' (ortho to F)
~7.40-7.30 t (J = 8.8 Hz) 2H H-3', H-5' (meta to F)
~6.50 S 2H -NH:z
~6.20 S 1H H-4 (isoxazole ring)
Interpretation:

e The two aromatic signals will appear as a doublet of doublets and a triplet, characteristic of a
para-substituted fluorophenyl ring.

e The amine protons are expected to be a broad singlet and may exchange with residual water
in the solvent.

e The isoxazole ring proton will be a sharp singlet.

3C NMR Spectroscopy Protocol

Rationale: 13C NMR provides information about the carbon skeleton of the molecule. A proton-
decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each
unique carbon atom.

Workflow:
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Caption: 13C NMR Spectroscopy Workflow.
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Expected 3C NMR Data (100 MHz, DMSO-de):

Chemical Shift (6, ppm) Assignment

~172.0 C-5 (isoxazole ring)

~164.0 (d, J = 250 Hz) C-4' (ipso-F)

~160.0 C-3 (isoxazole ring)

~129.0 (d, J = 8 Hz) c-2', C-6'

~124.0 (d, J= 3 Hz) C-1

~116.0 (d, J = 22 Hz) c-3, C-5

~90.0 C-4 (isoxazole ring)
Interpretation:

e The carbon attached to the fluorine will show a large coupling constant (J).
e The other aromatic carbons will show smaller couplings to fluorine.
» The isoxazole ring carbons will be in their characteristic chemical shift regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

FT-IR Spectroscopy Protocol

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and non-destructive method
for obtaining FT-IR spectra of solid samples, requiring minimal sample preparation.

Workflow:
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Caption: FT-IR (ATR) Spectroscopy Workflow.

Expected FT-IR Data (ATR, solid):
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Wavenumber (cm~?) Intensity Assignment
~ 3400 - 3200 Medium, Broad N-H stretching (amine)
~ 3100 - 3000 Medium Aromatic C-H stretching

C=N and C=C stretching

- 1620 - 1580 strong (isoxazole and aromatic)
~ 1510 Strong Aromatic C=C stretching
~ 1230 Strong C-F stretching

~ 1100 - 1000 Strong C-O stretching (isoxazole)

Interpretation:
e The presence of the amine group will be confirmed by the N-H stretching vibrations.

e The characteristic absorptions of the aromatic and isoxazole rings will be observed in the
fingerprint region.

e A strong band corresponding to the C-F bond stretch is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming its elemental composition.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

Rationale: ESI is a soft ionization technique suitable for polar molecules like 3-(4-
Fluorophenyl)isoxazol-5-amine, which will likely produce a prominent protonated molecular
ion [M+H]*.

Workflow:
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Caption: Mass Spectrometry (ESI) Workflow.
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Expected Mass Spectrometry Data (ESI+):

m/z Assignment

179.06 [M+H]*

178.06 [M]* (less likely with ESI)
Interpretation:

e The primary observation will be the protonated molecular ion at m/z 179.06, which confirms
the molecular weight of the compound.

e High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition (CeHsFN20* for the [M+H]* ion).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is useful for quantitative analysis and characterization of chromophores.

UV-Vis Spectroscopy Protocol

Rationale: This protocol is designed to measure the absorption spectrum of the compound in a
non-absorbing solvent to identify the wavelengths of maximum absorbance (Amax). Methanol is
a common and suitable solvent for this purpose.

Workflow:
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Caption: UV-Vis Spectroscopy Workflow.

Expected UV-Vis Data (Methanol):
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Amax (nm)

~ 250 - 280

Interpretation:

e The observed absorbance is due to 1t — 1t* electronic transitions within the conjugated
system of the fluorophenyl and isoxazole rings. The exact Amax Will depend on the solvent
and the specific electronic structure.[1][6]

Conclusion

The combination of NMR, FT-IR, MS, and UV-Vis spectroscopy provides a powerful and
comprehensive toolkit for the unambiguous characterization of 3-(4-Fluorophenyl)isoxazol-5-
amine. The protocols and expected data presented in this application note serve as a reliable
guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies
will ensure the generation of high-quality, reproducible data, which is essential for the
advancement of drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 3-
(4-Fluorophenyl)isoxazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270891#spectroscopic-data-for-3-4-fluorophenyl-
isoxazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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